Ethyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-(dimethylamino)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-2-(dimethylamino)thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) in dichloromethane to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield the target compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-2-(dimethylamino)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 4-amino-2-(dimethylamino)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-(dimethylamino)thiazole-5-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes involved in peptidoglycan synthesis, disrupting bacterial cell wall integrity and leading to cell death.
Pathways Involved: It interferes with the synthesis of neurotransmitters and other essential biomolecules, contributing to its biological activities.
Comparison with Similar Compounds
Ethyl 4-amino-2-(dimethylamino)thiazole-5-carboxylate can be compared with other thiazole derivatives:
Similar Compounds: Sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin.
Uniqueness: Unlike other thiazole derivatives, this compound exhibits a unique combination of amino and dimethylamino groups, enhancing its reactivity and biological activity.
Properties
Molecular Formula |
C8H13N3O2S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
ethyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H13N3O2S/c1-4-13-7(12)5-6(9)10-8(14-5)11(2)3/h4,9H2,1-3H3 |
InChI Key |
IUKWNMKWUJBSLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(C)C)N |
Origin of Product |
United States |
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